AR Binding Affinity: BMS-641988 vs. Bicalutamide
BMS-641988 demonstrates a 20.6-fold higher affinity for the androgen receptor (AR) compared to bicalutamide, as measured by a direct binding assay in MDA-MB-453 cells [1].
| Evidence Dimension | AR Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1.8 ± 0.2 nM |
| Comparator Or Baseline | Bicalutamide: 37 ± 3 nM |
| Quantified Difference | 20.6-fold higher affinity |
| Conditions | MDA-MB-453 cell line |
Why This Matters
Superior target engagement at lower concentrations may translate to enhanced efficacy and different selectivity profiles in sensitive cellular assays.
- [1] Attar RM, et al. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer. Cancer Res. 2009;69(16):6522-6530. View Source
